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Compound of Interest

Compound Name: Asperrubrol

Cat. No.: B14690011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
fungal secondary metabolite, Asperrubrol. Due to the limited public availability of its complete,
experimentally-determined spectroscopic data, this guide presents a combination of referenced
information and predicted values based on its known chemical structure. Detailed experimental
protocols for acquiring such data are also provided, alongside a proposed biosynthetic
pathway, offering a valuable resource for researchers in natural product chemistry, mycology,
and drug discovery.

Spectroscopic Data of Asperrubrol

The definitive spectroscopic data for Asperrubrol is understood to be contained within
specialized chemotaxonomic literature, specifically in "Chemical Fungal Taxonomy" by Frisvad,
Andersen, and Thrane (1998). As this primary source is not widely accessible, the following
tables present predicted spectroscopic data for Asperrubrol, based on its known structure and
established principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
organic molecules.

Table 1: Predicted *H NMR Spectroscopic Data for Asperrubrol
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
1.0-15 m 6H -CHs
15-20 m 4H -CH2-
20-25 m 2H -CH2-C=0
35-4.0 m 1H -CH-O-
55-6.5 m 2H -CH=CH-
6.5-75 m 4H Ar-H
10.0-11.0 brs 1H -NH

Table 2: Predicted 3C NMR Spectroscopic Data for Asperrubrol

Chemical Shift (8) (ppm) Carbon Type
10- 20 -CHs

20-40 -CHa-

40-50 -CH2-C=0

60 -70 -CH-O-

110 - 140 Ar-C, -CH=CH-
160 - 170 C=0 (amide/ester)
180 - 200 C=0 (quinone)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for Asperrubrol
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miz Interpretation

[M]+ Molecular lon

[M+H]+ Protonated Molecular lon
[M+Na]+ Sodiated Molecular lon

Key Fragments

Fragmentation pattern corresponding to the loss

of specific functional groups

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.

Table 4: Predicted IR Spectroscopic Data for Asperrubrol

Wavenumber (cm—?) Bond Functional Group
3200-3400 N-H stretch Amine/Amide
2850-3000 C-H stretch Alkane

1650-1700 C=0 stretch Quinone/Amide
1600-1680 C=C stretch Alkene

1450-1600 C=C stretch Aromatic
1000-1300 C-O stretch Ether/Ester

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation:
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 Dissolve 5-10 mg of purified Asperrubrol in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds, or MeOD).

o Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Parameters:

[e]

Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Apply a 90° pulse with a relaxation delay of 1-5 seconds.

o Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise
ratio.

o Process the data with Fourier transformation, phasing, and baseline correction.
13C NMR Spectroscopy:
 Instrument: A high-field NMR spectrometer.
e Parameters:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Use a 30-45° pulse to reduce relaxation times.

o Accumulate a larger number of scans compared to *H NMR (e.g., 1024 or more) due to
the low natural abundance of 13C.
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o Process the data similarly to the *H NMR spectrum.

Mass Spectrometry

Sample Preparation:

e Dissolve a small amount of purified Asperrubrol (typically <1 mg/mL) in a suitable solvent
(e.g., methanol, acetonitrile).

e The solution can be introduced into the mass spectrometer via direct infusion or coupled with
a liquid chromatography (LC) system.

High-Resolution Mass Spectrometry (HRMS):

e Instrument: An Orbitrap, TOF (Time-of-Flight), or FT-ICR (Fourier-Transform lon Cyclotron
Resonance) mass spectrometer.

« lonization Source: Electrospray ionization (ESI) is commonly used for polar molecules like

Asperrubrol.
e Parameters:

o Acquire spectra in both positive and negative ion modes to observe [M+H]*, [M+Na]*, and
[M-H]~ ions.

o Set the mass range to cover the expected molecular weight of Asperrubrol and its

potential fragments.

o For fragmentation studies (MS/MS), select the molecular ion for collision-induced
dissociation (CID) or higher-energy collisional dissociation (HCD).

Infrared (IR) Spectroscopy

Sample Preparation:

e Solid Sample (KBr Pellet):
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o Grind a small amount of dry Asperrubrol (1-2 mg) with anhydrous potassium bromide
(KBr, ~100 mg).

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Thin Film:
o Dissolve the sample in a volatile solvent.

o Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate.

Fourier-Transform Infrared (FTIR) Spectroscopy:
e Instrument: An FTIR spectrometer.
e Parameters:
o Place the prepared sample in the instrument's sample holder.

o Record a background spectrum of the empty sample holder (or KBr pellet without the
sample).

o Record the sample spectrum.

o The instrument software will automatically subtract the background to produce the final IR

spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~1.

Proposed Biosynthetic Pathway of Asperrubrol

Asperrubrol is a polyketide, a class of secondary metabolites synthesized by large, multi-
domain enzymes called polyketide synthases (PKSs). While the specific biosynthetic gene
cluster for Asperrubrol has not been fully elucidated, a plausible pathway can be proposed
based on the well-studied biosynthesis of similar polyketides in Aspergillus species.
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The biosynthesis is initiated with a starter unit, likely acetyl-CoA, which is sequentially extended
by the addition of malonyl-CoA extender units. The PKS enzyme complex catalyzes the
condensation reactions and may also contain domains for ketoreduction, dehydration, and
enoylreduction, which modify the growing polyketide chain. Following the assembly of the
polyketide backbone, a series of post-PKS modifications, including cyclization, oxidation, and
potentially rearrangement, are carried out by tailoring enzymes to yield the final structure of
Asperrubrol.

Acetyl-CoA
(Starter Unit)

Polyketide Synthase (PKS)
- Condensation ain Elongation Linear Poly

POSt-PKS Tailoring Enzymes Final Product
icati - Cyclases Formation
- Oxidases

- Reduction Intermediate Asperrubrol

- Dehydration

- Transferases

Malonyl-CoA
(Extender Units)

Click to download full resolution via product page
Caption: Proposed biosynthetic pathway of Asperrubrol.

Conclusion

This guide provides a foundational understanding of the spectroscopic characteristics and
biosynthetic origins of Asperrubrol. While the presented spectroscopic data are predictive,
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they offer a valuable starting point for researchers. The detailed experimental protocols serve
as a practical guide for the isolation and characterization of this and other fungal secondary
metabolites. Further investigation into the specific biosynthetic gene cluster of Asperrubrol will
undoubtedly provide deeper insights into its formation and regulation, potentially enabling
synthetic biology approaches for the production of novel analogues with enhanced biological
activities.

 To cite this document: BenchChem. [Spectroscopic and Biosynthetic Insights into
Asperrubrol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14690011#spectroscopic-data-for-asperrubrol-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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